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Molecular Structures

The key difference between these phenethylamine analogs lies in the substitution at the alpha carbon (the

carbon adjacent to the amine group). This structural variation significantly influences their activity at the

serotonin 5-HT₂A receptor, which is primary target for psychedelic effects [1] [2].
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Phenethylamine
Backbone

2C-D

 R1, R4, R5 = H/OMe/Me

DOM

 Alpha-position: α-methyl

BL-3912A (Ariadne)

 Alpha-position: α-ethyl + α-methyl

 + 1 carbon
(α-methyl → α-ethyl)

Click to download full resolution via product page

Pharmacological Profile: BL-3912A vs. DOM

The table below summarizes the key experimental data for BL-3912A and its potent hallucinogenic analog,

DOM [1] [2].

Parameter BL-3912A (Ariadne) DOM

Primary Mechanism Serotonin 5-HT₂A receptor partial agonist
(low efficacy) [1]

Serotonin 5-HT₂A receptor
full/high-efficacy agonist
[1]

5-HT₂A Affinity (Kᵢ) ~120 nM [2] Higher than Ariadne (specific

value not provided in results)
[1]
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Parameter BL-3912A (Ariadne) DOM

Signaling
Potency/Efficacy

Lower signaling potency and efficacy in
Gq, G₁₁, and β-arrestin2 pathways [1]

Higher signaling potency
and efficacy [1]

Selectivity Modest selectivity over 5-HT₁E/1F; low
affinity for 5-HT₅,₆,₇, monoamine

transporters, and other aminergic receptors
[1] [2]

Less selective than Ariadne
(inference from higher 5-

HT₂A efficacy) [1]

In Vivo Effect (Head
Twitch Response in
Mice)

Markedly attenuated, consistent with low
hallucinogenic potential [1]

Pronounced, consistent
with strong hallucinogenic

effects [1]

Human Psychoactivity Non-hallucinogenic up to 300 mg.

Produces mental alertness, well-being [1]
[2]

Potent hallucinogen. Active

at 1-3 mg, psychedelic
effects >3 mg [2]

Therapeutic Potential Parkinson's disease (reverses motor
deficits), psychosis remission, pro-

cognitive effects in early clinical trials [1] [2]

Not developed for
therapeutics due to

hallucinogenic effects.

Key Experimental Data and Protocols

The definitive data on BL-3912A comes from a 2022 study that employed standard in vitro and in vivo

pharmacological assays to characterize its mechanism [1].

In Vitro Signaling Assays

Purpose: To measure the compound's potency (how little is needed to cause an effect) and efficacy
(how strong the maximum effect is) at activating the 5-HT₂A receptor through different signaling

pathways.
Protocol: Cells (e.g., HEK293) engineered to express the human 5-HT₂A receptor were exposed to

the compounds. Activation of Gq/11 proteins and recruitment of β-arrestin2 were measured using
specialized biosensors or assays. Concentration-response curves were generated to calculate

efficacy and potency [1].
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Key Finding: BL-3912A showed lower signaling potency and efficacy than DOM across all

pathways tested, identifying it as a low-efficacy partial agonist and providing a molecular basis for its
lack of hallucinogenic effects [1].

In Vivo Behavioral Assay (Head Twitch Response)

Purpose: The head twitch response (HTR) in mice is a robust and widely accepted behavioral proxy

for human hallucinogenic effects mediated by the 5-HT₂A receptor.
Protocol: Mice are administered the test compound, and the number of spontaneous head twitches

is recorded over a set period, typically by a trained observer blinded to the treatment.
Key Finding: BL-3912A induced a markedly attenuated HTR compared to DOM, confirming its low

potential to cause psychedelic effects in a live animal model [1].

Animal Model of Parkinson's Disease

Purpose: To test the therapeutic potential of BL-3912A for neurological conditions, as suggested by

early human data.
Protocol: BL-3912A was administered to auxilin knock-out mice, a genetic model of severe

Parkinson's disease. Motor function and deficits were then evaluated.
Key Finding: BL-3912A rescued severe motor deficits on par with L-DOPA, a standard Parkinson's

medication, despite having no direct activity on dopamine receptors. This suggests its therapeutic
effect is mediated through its serotonergic action [1].

The Signaling Efficacy Hypothesis

The collective data supports a compelling hypothesis for why BL-3912A is not a hallucinogen. The

following diagram illustrates this proposed mechanism.

High-Efficacy Agonist (DOM) Full 5-HT2A Receptor Signaling Hallucinogenic Effects

Low-Efficacy Agonist (BL-3912A) Sub-threshold / Altered 5-HT2A Signaling Therapeutic (Non-Hallucinogenic) EffectsAlpha-ethyl substitution
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Finding More Information on 2C-D

As noted, direct comparative data for 2C-D is sparse in the available search results. To build a more complete

guide, you may need to consult additional resources. I suggest you:

Search specialized pharmacological databases like IUPHAR/BPS Guide to PHARMACOLOGY or

PubChem for binding data on 2C-D.
Look for original research articles and books by Alexander Shulgin, who first synthesized these

compounds. His book "PiHKAL" contains chemical data and human experiential reports.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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